6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Overview
Description
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a white crystalline solid . It is soluble in water and methanol . The molecular formula of this compound is C8H3BrN2O , and its molecular weight is 223.03 g/mol .
Synthesis Analysis
This compound can be synthesized by reacting cyanoacetamide with malononitrile and 2-acetylfuran in the presence of an acid catalyst .
Molecular Structure Analysis
The SMILES string representation of this compound is Brc1cnc2cc(oc2c1)C#N . The InChI representation is 1S/C8H3BrN2O/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 223.03 g/mol .
Scientific Research Applications
1. Synthesis of Kinase Inhibitors
6-Bromofuro[3,2-b]pyridine-2-carbonitrile has been utilized in the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues. These compounds exhibit potent inhibition of Ser/Thr kinases, a class of enzymes involved in various cellular processes. This synthesis demonstrates the potential of this compound in creating kinase inhibitors, which could have implications in the development of new drugs for diseases such as cancer (Deau et al., 2013).
2. Synthesis of Pyridine Derivatives
The compound has been involved in the synthesis of various pyridine derivatives, demonstrating its versatility as a building block in heterocyclic chemistry. These derivatives hold potential for various applications, including pharmaceuticals and materials science (Abdelriheem et al., 2015).
3. Antibacterial Agents
This compound has been used to synthesize new cyanopyridine derivatives with promising antimicrobial activity. These compounds have been evaluated against a range of aerobic and anaerobic bacteria, indicating the potential of this compound in the development of new antibacterial agents (Bogdanowicz et al., 2013).
4. Synthesis of Furo[3,2-b]pyridine Derivatives
It serves as a key intermediate in the synthesis of various furo[3,2-b]pyridine derivatives. These derivatives have diverse applications in chemical research, including their use in synthesizing complex organic molecules (Yamaguchi et al., 1998).
5. Optoelectronic Devices
This compound has been used in the synthesis of compounds with potential applications in optoelectronic devices. The synthesized compounds exhibit properties such as photosensitivity, making them suitable for use in light-sensitive devices (Roushdy et al., 2019).
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCFLNQLIYYNHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673644 | |
Record name | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-94-5 | |
Record name | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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